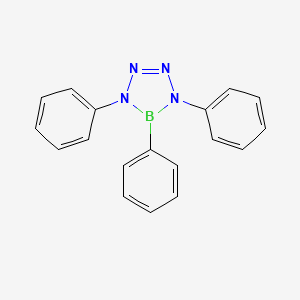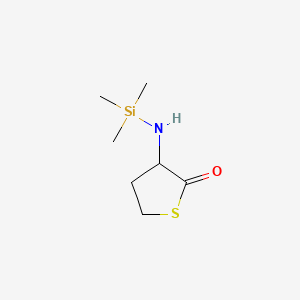
3-(Trimethylsilylamino)thiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one is a heterocyclic compound containing a thiophene ring substituted with a trimethylsilyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a trimethylsilyl amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which can enhance stability and reactivity.
Amino-substituted thiophenes: Compounds with amino groups attached to the thiophene ring.
Uniqueness
4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one is unique due to the combination of the trimethylsilyl group and the amino group on the thiophene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
55517-34-5 |
|---|---|
Molecular Formula |
C7H15NOSSi |
Molecular Weight |
189.35 g/mol |
IUPAC Name |
3-(trimethylsilylamino)thiolan-2-one |
InChI |
InChI=1S/C7H15NOSSi/c1-11(2,3)8-6-4-5-10-7(6)9/h6,8H,4-5H2,1-3H3 |
InChI Key |
GFSNWMLVFYNVRW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1CCSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


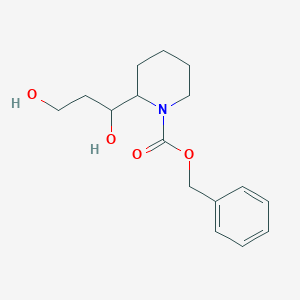

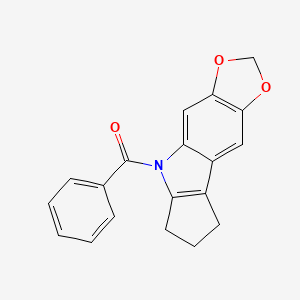



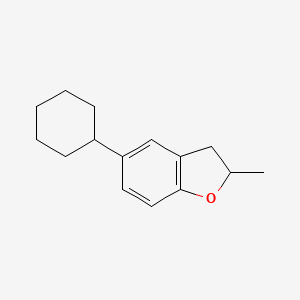
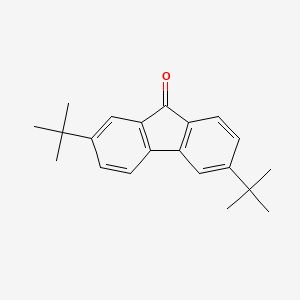
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)

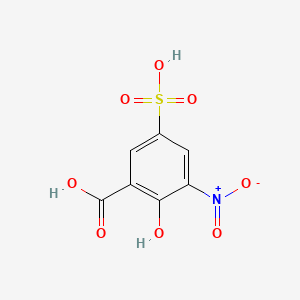
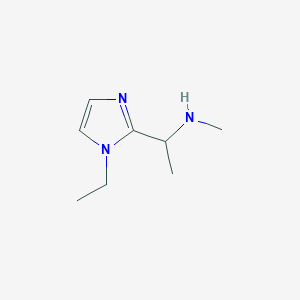
![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)
